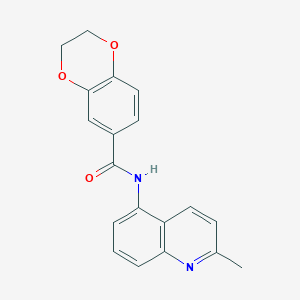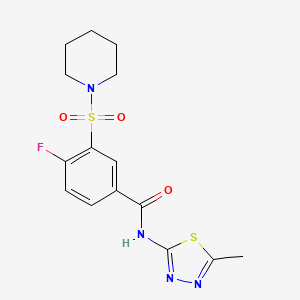![molecular formula C22H23N3O2 B4408673 N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B4408673.png)
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide
Übersicht
Beschreibung
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide, also known as Mcc950, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. This compound has shown promising results in preclinical studies and has the potential to become a new therapeutic agent for a variety of inflammatory conditions.
Wirkmechanismus
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide exerts its anti-inflammatory effects by specifically targeting the NLRP3 inflammasome, a cytoplasmic protein complex that plays a critical role in the initiation of inflammatory responses. This compound binds to the NLRP3 protein and prevents its activation, thereby inhibiting the production of pro-inflammatory cytokines and reducing inflammation.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in a variety of inflammatory conditions, including sepsis, arthritis, and multiple sclerosis. This compound has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in models of arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target this protein complex and study its role in inflammatory responses. However, one limitation of using this compound is its potential off-target effects, which may interfere with other cellular processes and complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide and its applications in the treatment of inflammatory diseases. One area of interest is the development of new formulations and delivery methods for this compound, which may improve its efficacy and reduce its potential side effects. Another potential direction is the investigation of this compound in combination with other anti-inflammatory agents, which may enhance its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials and its potential for use in the treatment of inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide has been extensively studied in preclinical models of inflammatory diseases, including sepsis, arthritis, and multiple sclerosis. In these studies, this compound has been shown to inhibit the activation of the NLRP3 inflammasome, a key mediator of inflammatory responses. This inhibition leads to a reduction in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and a subsequent decrease in inflammation and tissue damage.
Eigenschaften
IUPAC Name |
N-[3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15-8-5-6-13-19(15)22-25-24-21(27-22)17-11-7-12-18(14-17)23-20(26)16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJSLUHCVFGVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(3,5-dimethyl-1-piperidinyl)butoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4408596.png)
![1-[4-(2-chloro-3,6-dimethylphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4408601.png)
![4-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4408603.png)
![2-[(4-isobutoxybenzoyl)amino]benzamide](/img/structure/B4408611.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4408631.png)

![1-{7-[4-(cyclopentyloxy)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B4408644.png)
![N-(2-ethoxyphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408651.png)
![N-{3-[(tert-butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4408661.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclohexylacetamide](/img/structure/B4408666.png)
![1-[3-(4-biphenylyloxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408674.png)

![3-{[(3-iodophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408699.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B4408706.png)